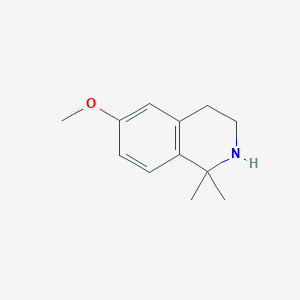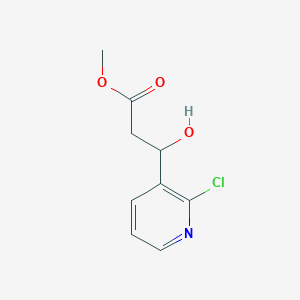
3-(Chloromethyl)-3-isopentyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-isopentyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a chloromethyl group and an isopentyl group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-isopentyltetrahydrofuran typically involves the chloromethylation of 3-isopentyltetrahydrofuran. One common method is the reaction of 3-isopentyltetrahydrofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-3-isopentyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-3-isopentyltetrahydrofuran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-isopentyltetrahydrofuran involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of compounds with specific biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic properties.
Chloromethyl methyl ether: Used as a chloromethylating agent in organic synthesis.
Uniqueness
3-(Chloromethyl)-3-isopentyltetrahydrofuran is unique due to its tetrahydrofuran ring structure combined with the chloromethyl and isopentyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other chloromethyl compounds .
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-(3-methylbutyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)3-4-10(7-11)5-6-12-8-10/h9H,3-8H2,1-2H3 |
Clave InChI |
JIJZMWNSGFVVSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCOC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


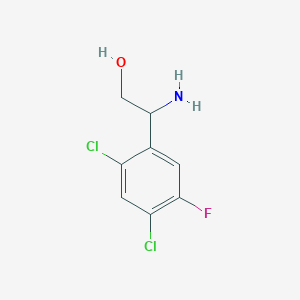
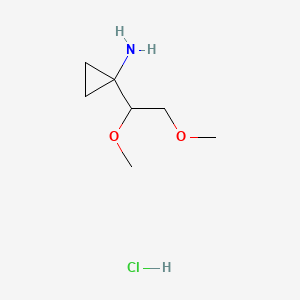
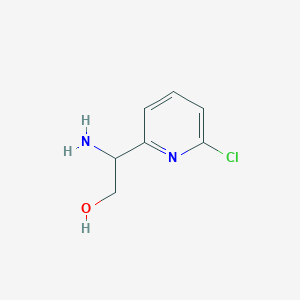
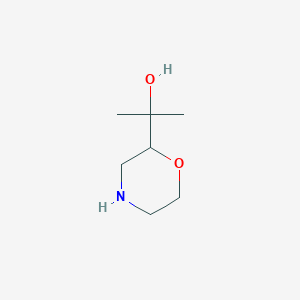

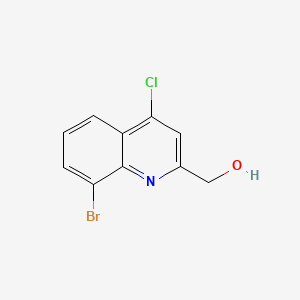
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
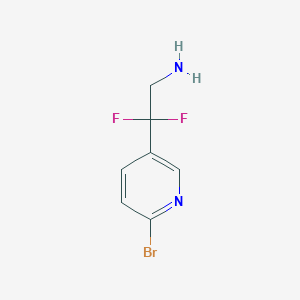
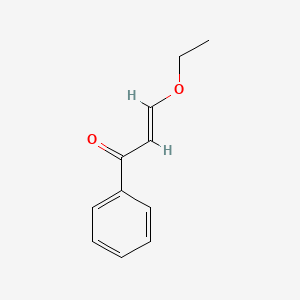
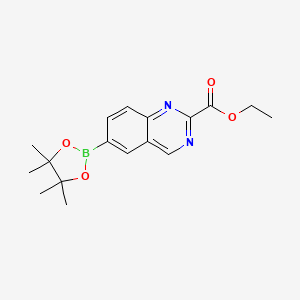
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
